![molecular formula C22H26N2O4 B13127616 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- CAS No. 719306-62-4](/img/structure/B13127616.png)
9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-: is a derivative of 9,10-anthracenedione, which is a significant class of quinonic compounds. These compounds are known for their diverse applications in various fields, including dyes, pharmaceuticals, and analytical reagents. The specific structure of 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- includes two hydroxybutylamino groups attached to the anthracenedione core, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- typically involves the reaction of 9,10-anthracenedione with 4-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxybutylamino groups may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the quinonic structure to hydroquinone derivatives.
Substitution: The hydroxybutylamino groups can participate in substitution reactions, where they can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the development of compounds with specific color properties.
Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its anticancer, antibacterial, and antiviral properties. The presence of hydroxybutylamino groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used as an analytical reagent for the detection and quantification of metal ions. Its ability to form colored complexes with metal ions makes it useful in various analytical techniques.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes. The hydroxybutylamino groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis[(5-hydroxypentyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
Comparison: Compared to similar compounds, 9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]- is unique due to the presence of hydroxybutylamino groups, which enhance its solubility and bioavailability. This makes it more suitable for biological and medical applications. Additionally, its ability to form stable complexes with metal ions distinguishes it from other derivatives, making it valuable in analytical chemistry.
Eigenschaften
CAS-Nummer |
719306-62-4 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,5-bis(4-hydroxybutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c25-13-3-1-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-2-4-14-26/h5-10,23-26H,1-4,11-14H2 |
InChI-Schlüssel |
QIFUMBRZQXQVRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


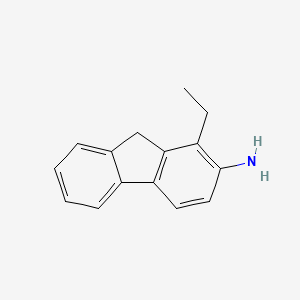
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
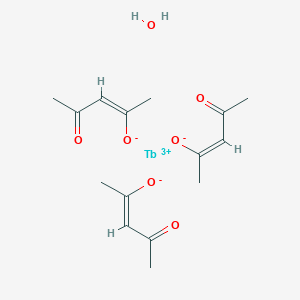

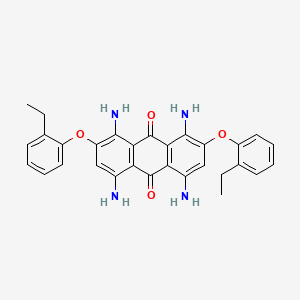
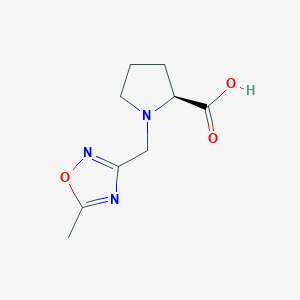


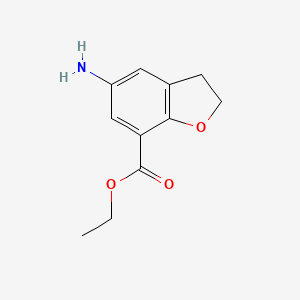

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)


